2-Fluoropyrimidine

Overview

Description

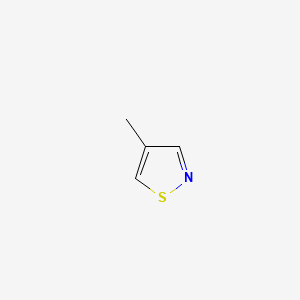

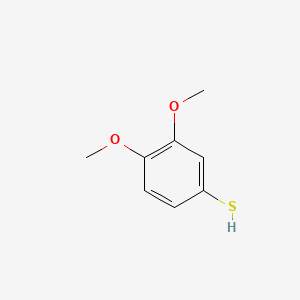

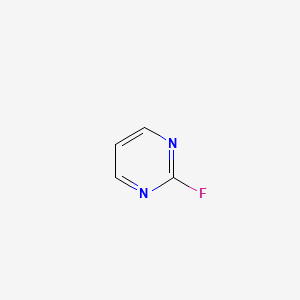

2-Fluoropyrimidine is an organic compound that belongs to the class of fluorinated pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, with nitrogen atoms at positions 1 and 3 of the six-membered ring

Mechanism of Action

Target of Action

The primary target of 2-Fluoropyrimidine, also known as 5-fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By targeting TS, this compound interferes with DNA synthesis, which is vital for cell growth and proliferation .

Mode of Action

The main mechanism of action of this compound involves the formation of a covalently bound ternary complex . This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits the function of TS, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

This compound affects the biochemical pathway of DNA and RNA synthesis . It does this by directly incorporating into nucleic acids the active nucleotides fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) . This incorporation disrupts the normal functioning of these nucleic acids, leading to DNA strand breaks and cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its bioconversion to 5-FU and subsequent metabolic activation . This process is required for the formation of FdUTP and FUTP, the active nucleotides through which this compound exerts its antimetabolite actions . The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPYD) . Variations in the DPYD gene can affect the metabolism of this compound, leading to an increased risk of toxicity .

Result of Action

The result of this compound’s action is the inhibition of DNA and RNA synthesis, leading to DNA strand breaks and ultimately cell death . This makes it an effective chemotherapeutic agent for the treatment of various solid tumors .

Action Environment

The action of this compound can be influenced by genetic factors . Variations in genes implicated in the pharmacokinetics and pharmacodynamics of this compound can increase the risk of toxicity . Therefore, taking into account more gene variations in dosing guidelines holds promise to improve the safety and efficacy of this compound treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropyrimidine can be synthesized through several methods. One common method involves the reaction of 2-chloropyrimidine with cesium fluoride in aprotic dipolar solvents such as dimethylformamide or N-methyl-2-pyrrolidone. This reaction typically occurs at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of cesium fluoride as a fluorinating agent and the selection of appropriate solvents are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in this compound can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, the compound can participate in such reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides, phenols, and aromatic amines are commonly used.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present in the molecule.

Major Products Formed:

Nucleophilic Substitution: The major products are typically substituted pyrimidines, where the fluorine atom is replaced by the nucleophile.

Scientific Research Applications

2-Fluoropyrimidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

5-Fluorouracil: A widely used anticancer agent that also inhibits thymidylate synthase.

2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties but different reactivity due to the presence of an additional fluorine atom.

2-Chloro-4-fluoropyrimidine: A compound used as an intermediate in the synthesis of various fluorinated pyrimidines.

Uniqueness of 2-Fluoropyrimidine: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity

Properties

IUPAC Name |

2-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-6-2-1-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVYAFBQOXCGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185466 | |

| Record name | Pyrimidine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31575-35-6 | |

| Record name | 2-Fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031575356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Fluoropyrimidine?

A1: The molecular formula of this compound is C4H3FN2 and its molecular weight is 98.08 g/mol. [, ]

Q2: How does fluorine substitution at the C2 position in pyrimidine impact its structure?

A2: Ab initio studies reveal that fluorination of pyrimidine at the C2 position, similar to its effect on benzene, increases the ring angle by approximately 2° at the point of fluorination. [] Adjacent C-N bonds shorten more significantly than adjacent C-C bonds. Additionally, C2 fluorination enhances bond localization within the pyrimidine ring. []

Q3: What spectroscopic data is available for this compound?

A3: Researchers have characterized this compound using microwave spectroscopy, providing insights into its rotational constants, electric dipole moment, and nitrogen nuclear quadrupole coupling constants. [, , ] UV and 1H NMR spectra have also been recorded and analyzed. []

Q4: How does the reactivity of this compound compare to other halogenated pyrimidines?

A4: this compound demonstrates significantly higher reactivity compared to its bromo- and iodo- counterparts. Kinetic studies of piperidinolysis reactions show that this compound and its methyl derivatives react 60-200 times faster than corresponding halogenated pyrimidines at the same temperature. []

Q5: How can this compound be utilized in organic synthesis?

A5: this compound serves as an effective reagent in solid-phase synthesis for generating various N-aryl- and N-alkyl-N-pyrimidin-2-ylamines. [] This approach offers a convenient route for incorporating the pyrimidine moiety into diverse molecular scaffolds.

Q6: What is the significance of this compound in polymer chemistry?

A6: Researchers have incorporated this compound as an electron-deficient unit in donor-acceptor conjugated polymers. [] This strategy aims to develop low band gap polymers with deep HOMO energy levels, potentially leading to higher open-circuit voltages (VOC) in polymer solar cell applications. []

Q7: How is this compound used in the development of aptamers?

A7: this compound is a key building block for synthesizing nuclease-resistant RNA aptamers. Replacing natural pyrimidines with this compound enhances aptamer stability against enzymatic degradation, improving their therapeutic potential. [, , , , , , , , , ]

Q8: Can you provide examples of aptamers incorporating this compound and their targets?

A8: Numerous aptamers utilizing this compound have been developed, targeting a variety of proteins. Examples include:

- A10 RNA aptamer: Targets prostate-specific membrane antigen (PSMA) for prostate cancer imaging and therapy. [, , , ]

- B40 aptamer: Targets gp120 of R5 strains of HIV-1, inhibiting viral entry. [, ]

- Aptamers against HCV NS5B RNA replicase: Inhibit HCV replication in human liver cells. []

- Aptamers targeting sickle hemoglobin (HbS): Inhibit HbS polymerization, offering potential therapeutic avenues for sickle cell disease. []

Q9: What are the potential toxicological concerns associated with this compound incorporation into nucleic acids?

A9: Although this compound increases aptamer stability, these modified oligonucleotides can still be degraded by nucleases. Research indicates that mammalian DNA polymerases can incorporate this compound into DNA strands. [] Studies in rats and woodchucks revealed that long-term administration of 2′-Fluorouridine (2′-FU) or 2′-Fluorocytidine (2′-FC) led to their incorporation into DNA and RNA of various tissues. [] This finding raises concerns about potential long-term toxicological effects, particularly considering the known susceptibility of these animals to other modified pyrimidines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.